REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:7](O)=[N:8][CH:9]=1)([O-:3])=[O:2].P(Cl)(Cl)(Cl)(Cl)[Cl:16].P(Cl)(Cl)(Cl)=O>>[Cl:16][C:7]1[C:6]([C:11]([F:14])([F:13])[F:12])=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=1
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Name
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|
Quantity
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1.69 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C(=NC1)O)C(F)(F)F
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Name
|
|
Quantity
|
2.03 g
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Type
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reactant
|
Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0.97 mL
|
Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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the reaction mixture was poured into ice
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate three times
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Type
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WASH
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Details
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The extract was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
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Details
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The residue was purified by flash column chromatography on silica gel eluting with 10% ethyl acetate in hexanes
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Name
|
|
Type
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product
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Smiles
|
ClC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |